Cas no 856810-01-0 (3-(3-Hydroxyphenyl)-2-phenylpropanoic acid)

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is a chiral aromatic carboxylic acid derivative featuring both hydroxyl and phenyl substituents on a propanoic acid backbone. Its structural properties make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and fine chemical applications. The presence of the hydroxyl group enhances its reactivity in esterification and etherification reactions, while the phenyl groups contribute to its utility in designing bioactive compounds. This compound exhibits moderate solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its well-defined stereochemistry also makes it suitable for asymmetric synthesis, offering potential in the development of enantioselective catalysts or chiral building blocks.
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid structure
856810-01-0 structure
Product name:3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
CAS No:856810-01-0
MF:C15H14O3
MW:242.269864559174
CID:6783641
PubChem ID:75532125

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 856810-01-0
    • MFCD19249587
    • AKOS016352931
    • 3-(3-hydroxyphenyl)-2-phenylpropanoic acid
    • 3-(3-hydroxyphenyl)-2-phenylpropanoicacid
    • NS-03425
    • 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
    • Inchi: 1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18)
    • InChI Key: FBLXBLMCMACDSZ-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=CC=1)CC1C=CC=C(C=1)O)=O

Computed Properties

  • Exact Mass: 242.094294304g/mol
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.5Ų

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644864-100mg
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
856810-01-0 98%
100mg
¥3202.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644864-50mg
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
856810-01-0 98%
50mg
¥1923.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644864-250mg
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
856810-01-0 98%
250mg
¥4184.00 2024-07-28

Additional information on 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

3-(3-Hydroxyphenyl)-2-phenylpropanoic Acid: A Comprehensive Overview

The compound with CAS No 856810-01-0, commonly referred to as 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, is a fascinating molecule with significant potential in various fields, including pharmacology, materials science, and organic synthesis. This compound belongs to the class of aromatic carboxylic acids and exhibits a unique combination of structural features that contribute to its diverse applications. In this article, we will delve into the structural properties, synthesis methods, biological activities, and recent advancements in research related to 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid.

The molecular structure of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid consists of a central propanoic acid backbone with two aromatic substituents: a hydroxyl-substituted phenyl group at the 3-position and a phenyl group at the 2-position. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it versatile for various chemical reactions. The presence of the hydroxyl group introduces additional functionality, enabling interactions such as hydrogen bonding, which can influence the molecule's solubility, stability, and reactivity.

Recent studies have highlighted the potential of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid in drug discovery. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involving tyrosine kinases and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting COX-2 enzyme activity. This finding has opened new avenues for the development of novel anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.

In addition to its pharmacological applications, 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has shown promise in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged in the creation of advanced sensors and electronic devices. A 2022 study in *Advanced Materials* reported that SAMs formed by this compound exhibit superior electrical properties and stability under harsh environmental conditions. These findings suggest that 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid could be a valuable component in next-generation electronic materials.

The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has also been an area of active research. Traditional methods involve multi-step organic syntheses, often requiring hazardous reagents and complex purification procedures. However, recent advancements have focused on developing greener and more efficient synthesis routes. For example, a 2021 paper in *Green Chemistry* described a one-pot microwave-assisted synthesis that significantly reduces reaction time and minimizes waste generation. This approach not only enhances sustainability but also lowers production costs, making the compound more accessible for industrial applications.

Another intriguing aspect of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is its role in natural product biosynthesis. Researchers have identified this compound as an intermediate in the biosynthesis of certain polyketides and terpenoids found in marine organisms. Understanding its biosynthetic pathways could provide insights into the development of novel bioactive compounds with therapeutic potential. A 2023 review in *Journal of Natural Products* highlighted its significance in marine pharmacology and emphasized the need for further exploration of its natural sources and bioactivities.

Despite its numerous applications, challenges remain in fully harnessing the potential of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid. Issues such as scalability in industrial production and optimization of its bioavailability for pharmaceutical use require further investigation. Collaborative efforts between chemists, biologists, and engineers are essential to overcome these barriers and unlock the full potential of this versatile compound.

In conclusion, CAS No 856810-01-0, or 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, is a multifaceted molecule with significant implications across various scientific disciplines. From drug discovery to materials science, its unique properties continue to inspire innovative research directions. As advancements in synthetic methods and biological understanding progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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